molecular formula C13H21NO4 B1404323 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid CAS No. 1823863-92-8

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1404323
CAS No.: 1823863-92-8
M. Wt: 255.31 g/mol
InChI Key: ZKKOIGGBKLNBKZ-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS 1823863-92-8) is a sophisticated spiro[3.3]heptane-based building block of high value to medicinal chemistry and drug discovery research. The compound features both a carboxylic acid and a Boc-protected amine functional group on a single carbon atom, making it a versatile precursor for the synthesis of diverse molecular architectures. Spiro[3.3]heptane scaffolds are recognized as conformationally restricted isosteres of common ring systems like 1,3- or 1,4-substituted cyclohexanes, as well as heterocycles such as piperidine . Incorporating this rigid spiro scaffold into candidate molecules is a established strategy for fine-tuning pharmacodynamic and pharmacokinetic parameters; it can significantly improve the parent molecule's aqueous solubility and metabolic stability while reducing lipophilicity, thereby enhancing the overall pharmacological profile . This building block is instrumental in creating new chemical entities (NCEs) for probing biological targets and optimizing lead compounds. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOIGGBKLNBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823863-92-8
Record name 2-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the reaction of spirocyclic intermediates with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of spirocyclic diesters, which undergo monohydrolysis, followed by Curtius rearrangement and deprotection of functional groups . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: preparation of spirocyclic intermediates, protection with Boc groups, and subsequent reactions to yield the final product. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free amine derivative of the spirocyclic compound and various substituted derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
This compound 1087798-38-6 C₁₃H₂₁NO₄ Boc-protected amine, carboxylic acid Peptide synthesis intermediate; high conformational rigidity
6,6-Difluoro-2-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid - C₁₃H₁₉F₂NO₄ 6,6-Difluoro, Boc-protected amine Enhanced metabolic stability; potential for improved bioavailability
2-Phenylspiro[3.3]heptane-2-carboxylic acid 202737-37-9 C₁₄H₁₆O₂ Phenyl group, carboxylic acid Aromatic interactions in receptor binding; increased lipophilicity (logP ~3.2)
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid - C₁₀H₁₄O₄ Methoxycarbonyl, carboxylic acid Smaller substituent for synthetic flexibility; ester hydrolysis precursor
2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid 1488004-02-9 C₁₂H₁₄O₂S Thiophene ring, carboxylic acid Sulfur-mediated electronic effects; potential metal coordination in catalysis
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid - C₈H₁₃NO₂ Bicyclic structure, free amine Blood-brain barrier transport studies; substrate for L-system amino acid transporters

Key Structural and Functional Insights :

Aromatic Groups (e.g., phenyl or thiophene) introduce π-π stacking capabilities, influencing receptor binding but increasing molecular weight and logP . Ester vs. Carboxylic Acid: Methoxycarbonyl derivatives serve as precursors for hydrolysis to free acids, offering flexibility in synthetic routes .

Conformational Rigidity: Spiro[3.3]heptane scaffolds impose restricted rotation, favoring specific binding conformations compared to flexible linear or bicyclic analogs (e.g., 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) .

Biological Applications: Boc-protected derivatives are critical in peptide synthesis, enabling controlled deprotection . Bicyclic analogs (e.g., 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) are used to study neutral amino acid transport at the blood-brain barrier due to their high affinity for L-system transporters (Km ~0.3–8.8 µM) .

Biological Activity

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, also known by its CAS number 1823863-92-8, is a compound that has garnered interest for its potential biological activity, particularly in medicinal chemistry. This compound features a spiro[3.3]heptane core, which has been studied for its ability to mimic phenyl rings in various bioactive molecules, potentially offering new avenues for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The structure includes a tert-butoxycarbonyl (Boc) group, which is often used in peptide synthesis and can influence the compound's biological properties.

Structural Representation

PropertyValue
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS Number 1823863-92-8
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid
SMILES Notation CC(C)(C)OC(=O)NC1(CC2(CCC2)C1)C(=O)O

Research indicates that compounds featuring the spiro[3.3]heptane structure can serve as bioisosteres for benzene rings, which are prevalent in many pharmaceutical agents. The incorporation of this saturated structure into existing drug frameworks has shown promise in enhancing metabolic stability and modifying pharmacokinetic profiles.

Case Studies and Findings

  • Inhibition of Hedgehog Signaling Pathway
    • A study involving the analogs of the FDA-approved drug Sonidegib demonstrated that spiro[3.3]heptane derivatives could inhibit the Hedgehog signaling pathway. The IC50 values were reported as follows:
      • Sonidegib: 0.0015μM0.0015\,\mu M
      • Trans-76: 0.48μM0.48\,\mu M
      • Cis-76: 0.24μM0.24\,\mu M .
    This suggests that while the spiro analogs are less potent than Sonidegib, they still exhibit significant biological activity.
  • Cell Viability Assays
    • In experiments with HepG2 cells (human hepatocellular carcinoma), fluorescent microscopy was used to assess cell viability post-treatment with Vorinostat and its spiro analogs (±)-77 and 78 at a concentration of 50μM50\,\mu M. The results indicated varying degrees of apoptotic and necrotic cell death, highlighting the potential therapeutic effects of these compounds .

Comparative Analysis of Biological Activity

CompoundIC50 (µM)Biological Activity
Sonidegib0.0015Strong inhibition of Hedgehog pathway
Trans-760.48Moderate inhibition
Cis-760.24Moderate inhibition

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions where the spiro structure is formed through cyclization processes followed by functionalization with the Boc group for stability during subsequent reactions.

Synthetic Route Example

A general synthetic route may include:

  • Formation of the spirocyclic framework.
  • Introduction of the amino group via nucleophilic substitution.
  • Protection of the amino group with a tert-butoxycarbonyl group.
  • Carboxylic acid functionalization at the appropriate position.

Q & A

Q. Table 1: Comparison of Synthesis Methods

PrecursorConditionsYieldReference
Methyl ester derivativeNaOH, THF/MeOH, 60°C, 12 h87%
tert-Butyl esterTFA/DCM, rt, 12 h (Boc removal)78%*
*Yield refers to Boc-deprotection step in a related spirocyclic compound.

How can researchers characterize the stereochemical integrity of the spirocyclic core during functionalization?

Advanced Research Question
The spiro[3.3]heptane scaffold’s rigidity and symmetry complicate stereochemical analysis. Methodological approaches include:

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • NOESY NMR : Detects through-space proton interactions to confirm spatial arrangement .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.
    For Boc-protected derivatives, monitor NH proton splitting patterns in 1H^1H NMR to confirm amine protection stability .

What strategies mitigate low yields in palladium-catalyzed coupling reactions involving spirocyclic intermediates?

Advanced Research Question
Coupling reactions (e.g., Buchwald-Hartwig amination) often face steric hindrance from the spirocyclic core. Optimization strategies include:

  • Catalyst selection : Pd2_2(dba)3_3 with XPhos ligand improves turnover in toluene under reflux .
  • Base choice : Cs2_2CO3_3 enhances reactivity in aryl amination by stabilizing intermediates .
  • Solvent effects : High-boiling solvents (e.g., toluene or dioxane) facilitate reflux conditions.
    Post-reaction purification via flash chromatography (ethyl acetate/hexane gradients) removes catalyst residues .

How do substituents on the spiro[3.3]heptane ring influence physicochemical properties like pKa and solubility?

Advanced Research Question
Electron-withdrawing groups (e.g., carboxylic acids) lower the pKa of adjacent amines. For example:

  • 6-Substituted analogs : pKa values range from 3.8–5.2 for carboxylic acid derivatives, impacting solubility in aqueous buffers .
  • Solubility modulation : Introducing polar groups (e.g., hydroxyl or amine) via functionalization improves water solubility but may reduce membrane permeability. Use logP calculations (e.g., XLogP3) to predict bioavailability .

What are common side reactions during Boc deprotection, and how can they be minimized?

Basic Research Question
Boc removal with TFA in DCM may lead to:

  • Ester hydrolysis : Competing cleavage of sensitive esters; mitigate by limiting TFA exposure time .
  • Carbocation formation : tert-Butyl group loss generates reactive intermediates; quenching with triethylsilane (1–2 eq.) stabilizes the product .
    Alternative deprotection methods (e.g., HCl in dioxane) reduce side reactions but require pH adjustment for acid-sensitive compounds .

How can researchers functionalize the spirocyclic core for neurotensin receptor targeting?

Advanced Research Question
The compound’s rigidity makes it a scaffold for GPCR agonists. Key steps include:

  • Amide coupling : React the carboxylic acid with amines (e.g., 2-methoxyphenylamine) using HATU/DMAP in DMF .
  • Stereoselective alkylation : Introduce substituents at C6 via SN2 reactions with chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • In vitro testing : Use calcium flux assays in HEK293 cells expressing NTSR1 to validate agonist activity .

What analytical techniques resolve contradictions in reported synthetic yields for spirocyclic derivatives?

Advanced Research Question
Discrepancies in yields often arise from:

  • Impurity profiles : LC-MS/MS identifies byproducts (e.g., diastereomers or oxidized species) missed in HPLC .
  • Reagent quality : Trace moisture in Pd catalysts reduces coupling efficiency; use freshly distilled solvents and molecular sieves .
  • Scale effects : Microwaves or flow reactors improve reproducibility in small-scale vs. bulk syntheses .

How does the spiro[3.3]heptane core compare to bicyclic systems in drug design?

Advanced Research Question
Spiro[3.3]heptane offers:

  • Reduced conformational flexibility : Enhances binding selectivity compared to bicyclo[2.2.1]heptane derivatives .
  • Metabolic stability : The quaternary carbon resists cytochrome P450 oxidation, improving pharmacokinetics .
  • Synthetic accessibility : Fewer steps required compared to fused bicyclic systems (e.g., norbornane) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

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